![molecular formula C14H11ClN2 B376852 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 65964-62-7](/img/structure/B376852.png)
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine
描述
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that features an imidazo[1,2-a]pyridine core with a 4-chlorophenyl group at the 2-position and a methyl group at the 7-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone. One common method includes the reaction of 2-aminopyridine with 4-chlorobenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine ring. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazo[1,2-a]pyridine ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the chlorine atom. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation by preventing the formation of prostaglandins.
相似化合物的比较
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the chlorine and methyl substituents, leading to different chemical and biological properties.
2-(4-Methylphenyl)imidazo[1,2-a]pyridine: Contains a methyl group instead of a chlorine atom, affecting its reactivity and biological activity.
7-Methylimidazo[1,2-a]pyridine: Lacks the 4-chlorophenyl group, resulting in different pharmacological properties.
Uniqueness
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine is unique due to the presence of both the 4-chlorophenyl and 7-methyl groups, which influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific biological targets, making it a valuable compound in medicinal chemistry research.
属性
IUPAC Name |
2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-10-6-7-17-9-13(16-14(17)8-10)11-2-4-12(15)5-3-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGAWDQBMWEMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


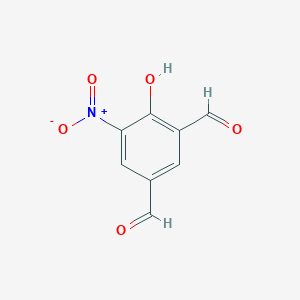
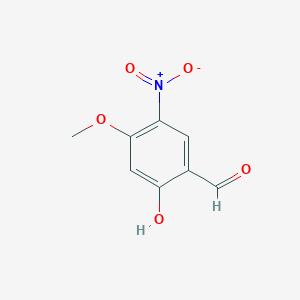
![1-[(Octadecylimino)methyl]-2-naphthol](/img/structure/B376772.png)
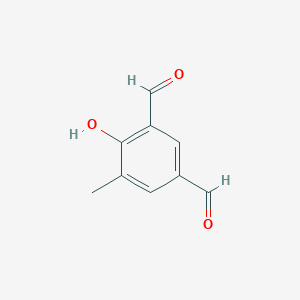
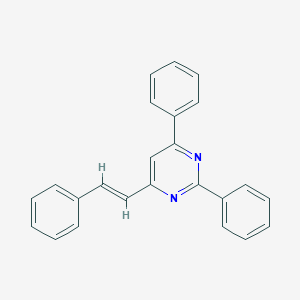
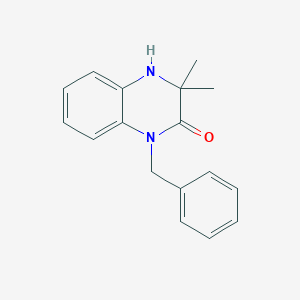
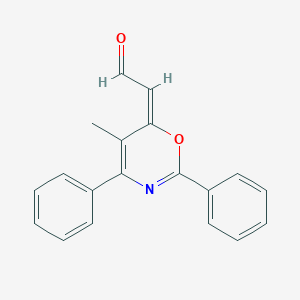
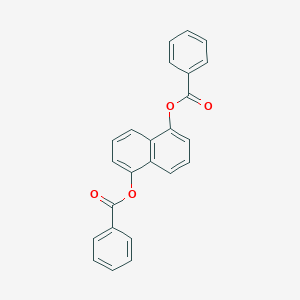
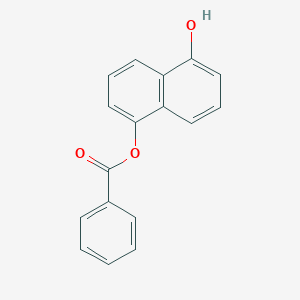
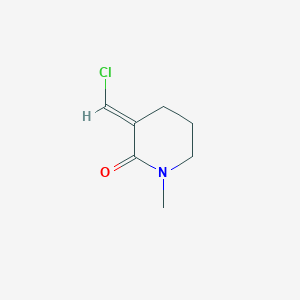
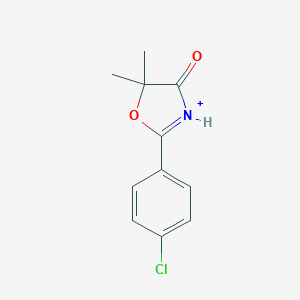
![(3Z)-3-[1-(1H-indol-3-yl)ethylidene]indole](/img/structure/B376789.png)
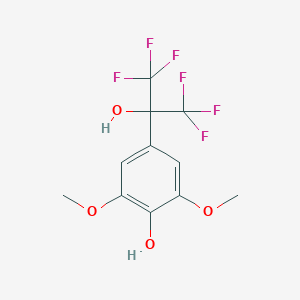
![3-hydroxy-3-(trifluoromethyl)naphtho[1,2-b]furan-2(3H)-one](/img/structure/B376794.png)
